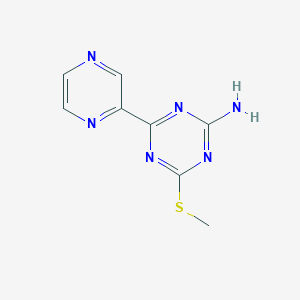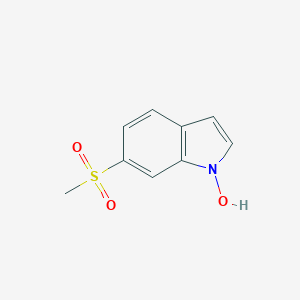
1-羟基-6-甲基磺酰基吲哚
描述
1-Hydroxy-6-methylsulfonylindole is a chemical compound with the molecular formula C9H9NO3S. It is an indole derivative, characterized by the presence of a hydroxy group at the first position and a methylsulfonyl group at the sixth position of the indole ring.
科学研究应用
1-Hydroxy-6-methylsulfonylindole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
Indole derivatives, which include 1-Hydroxy-6-methylsulfonylindole, have been the focus of many researchers due to their potential biological properties . .
Mode of Action
Generally, indole derivatives interact with their targets through hydrogen bonds, which in many cases, inhibits their activity . The specific interactions of 1-Hydroxy-6-methylsulfonylindole with its targets remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to affect a variety of enzymes and proteins, but the specific pathways influenced by this compound are yet to be determined .
Result of Action
As an indole derivative, it is expected to exhibit some biological activity, but specific effects at the molecular and cellular level are yet to be identified .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-methylsulfonylindole typically involves the introduction of the hydroxy and methylsulfonyl groups onto the indole ring. One common method is the sulfonation of 1-hydroxyindole followed by methylation. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, and methylating agents like methyl iodide .
Industrial Production Methods: Industrial production of 1-Hydroxy-6-methylsulfonylindole may involve large-scale sulfonation and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
化学反应分析
Types of Reactions: 1-Hydroxy-6-methylsulfonylindole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of halogenated or nitro-substituted indoles
相似化合物的比较
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
1-Hydroxyindole: Lacks the methylsulfonyl group, leading to different chemical properties.
6-Methylsulfonylindole: Lacks the hydroxy group, affecting its reactivity and applications
Uniqueness: 1-Hydroxy-6-methylsulfonylindole is unique due to the presence of both hydroxy and methylsulfonyl groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-hydroxy-6-methylsulfonylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-14(12,13)8-3-2-7-4-5-10(11)9(7)6-8/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXUTUMPWBBNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=CN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351563 | |
| Record name | 1-hydroxy-6-methylsulfonylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170492-47-4 | |
| Record name | 1-hydroxy-6-methylsulfonylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170492-47-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, methyl](/img/structure/B64755.png)
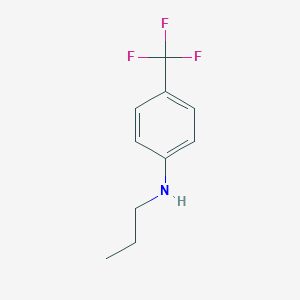
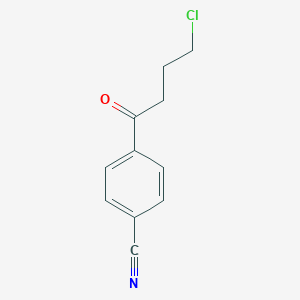
![3,5-dihydro-[1,3]oxazolo[4,5-f][1,3]benzoxazole-2,6-dione](/img/structure/B64761.png)
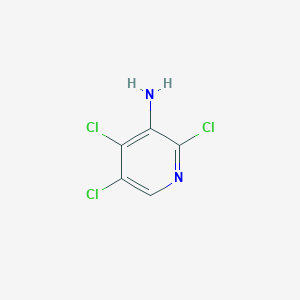
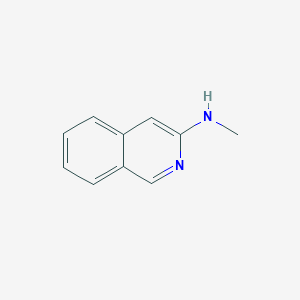
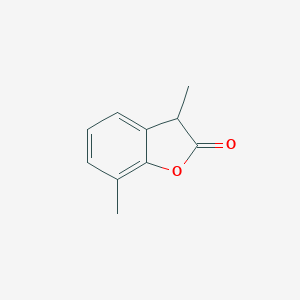
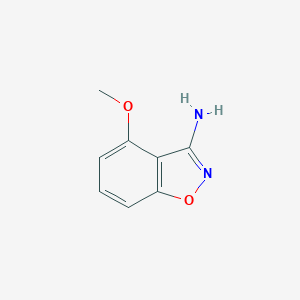
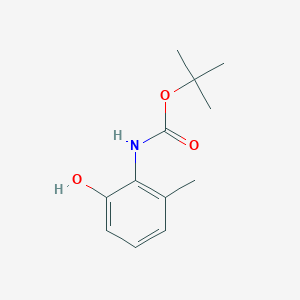
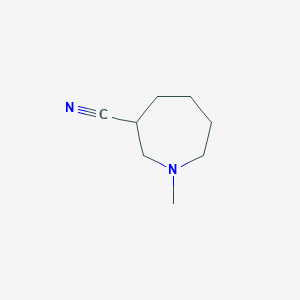
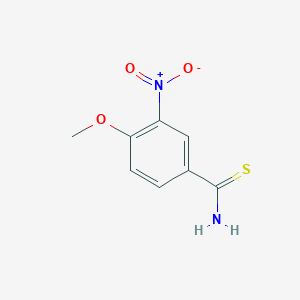
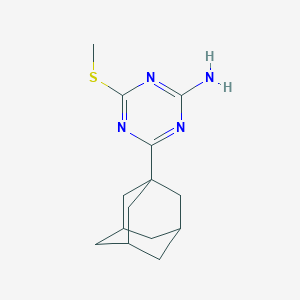
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
